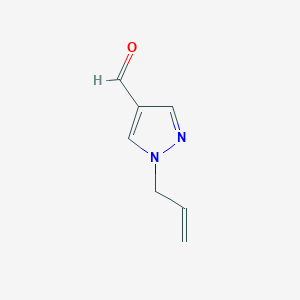

1-Allyl-1H-pyrazole-4-carbaldehyde

Description

Overview of Pyrazole (B372694) Chemistry and its Significance in Heterocyclic Compound Research

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. wikipedia.org This structural motif imparts a unique combination of chemical properties, including aromaticity and the presence of both acidic and basic nitrogen centers, making them versatile building blocks in organic synthesis. nih.govorientjchem.org The pyrazole nucleus is a prominent scaffold in a wide array of biologically active molecules, demonstrating a broad spectrum of pharmacological activities. wisdomlib.orgnih.gov This has rendered pyrazole chemistry a cornerstone of medicinal chemistry and drug discovery, with applications in the development of pharmaceuticals and agrochemicals. numberanalytics.comorientjchem.org

The reactivity of the pyrazole ring allows for functionalization at various positions, leading to a diverse library of derivatives with tailored properties. nih.gov The two nitrogen atoms within the ring play a crucial role in its chemical behavior; the N1-nitrogen is typically unreactive unless deprotonated, while the N2-nitrogen, with its non-Hückel lone pair of electrons, is more susceptible to electrophilic attack. orientjchem.org This differential reactivity provides a strategic handle for synthetic chemists to construct complex molecular architectures.

Historical Context and Evolution of Research on Pyrazole-4-Carbaldehydes

The history of pyrazole chemistry dates back to 1883 when German chemist Ludwig Knorr first synthesized and named this class of compounds. wikipedia.orgslideshare.net A classic method for pyrazole synthesis, the reaction of acetylene (B1199291) with diazomethane, was later developed by Hans von Pechmann in 1898. wikipedia.org Since their discovery, the synthesis of pyrazole derivatives has evolved significantly, with the Knorr synthesis, involving the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648), being a traditional and widely used method. wikipedia.orgnumberanalytics.com

The introduction of a carbaldehyde (formyl) group at the C4-position of the pyrazole ring, creating pyrazole-4-carbaldehydes, marked a significant advancement in the field. This functional group serves as a versatile synthetic handle for a variety of chemical transformations. A key reaction for the synthesis of these compounds is the Vilsmeier-Haack reaction. nih.govresearchgate.netresearchgate.net This method allows for the direct formylation of substituted pyrazoles and hydrazones, providing an efficient route to pyrazole-4-carbaldehydes. nih.govchemmethod.comsemanticscholar.org Research has demonstrated that various substituted pyrazoles can be successfully formylated using this reaction, often with good yields. researchgate.netresearchgate.net Over the years, pyrazole-4-carbaldehydes have been utilized as key intermediates in the synthesis of a multitude of more complex heterocyclic systems. umich.edunih.gov

Rationale for Focusing on 1-Allyl-1H-pyrazole-4-carbaldehyde as a Key Research Target

The specific focus on this compound in contemporary research stems from the unique combination of its constituent functional groups: the pyrazole core, the C4-carbaldehyde, and the N1-allyl group. Each of these components contributes to the molecule's distinct reactivity and potential for creating novel chemical entities.

The N1-allyl group is of particular interest as it introduces a reactive alkene functionality. This allows for a range of further chemical modifications through allylic C-H functionalization or cycloaddition reactions, expanding the synthetic utility of the pyrazole scaffold. orientjchem.orgresearchgate.net The direct N-allylation of pyrazoles with allylic alcohols presents a sustainable and metal-free approach to synthesizing such compounds. researchgate.net

The C4-carbaldehyde group acts as a crucial electrophilic center, readily participating in condensation reactions with various nucleophiles. This enables the construction of larger, more complex molecules, including Schiff bases and other heterocyclic rings fused to the pyrazole core. The reactivity of the aldehyde group has been extensively exploited in the synthesis of diverse pyrazole derivatives. chemmethod.comumich.edu

Therefore, this compound serves as a trifunctional building block, offering multiple reaction sites for chemists to explore. This versatility makes it a valuable intermediate for combinatorial chemistry and the generation of compound libraries for screening in drug discovery and materials science. The strategic placement of these functional groups allows for a systematic investigation of structure-activity relationships in newly synthesized molecules.

Chemical Compound Information

| Compound Name | Molecular Formula |

| This compound | C₇H₈N₂O |

| Acetylene | C₂H₂ |

| Allyl alcohol | C₃H₆O |

| Diazomethane | CH₂N₂ |

| Hydrazine | N₂H₄ |

| 1,3-Dicarbonyl compounds | Not applicable |

| Pyrazole | C₃H₄N₂ |

Physicochemical Data for this compound

| Property | Value |

| Molecular Formula | C₇H₈N₂O scbt.com |

| Molecular Weight | 136.15 g/mol scbt.com |

| Monoisotopic Mass | 136.06366 Da uni.lu |

| Predicted XlogP | 0.4 uni.lu |

| CAS Number | 78758-36-8 scbt.com |

Crystallographic Data for a Related Compound: 1-Phenyl-1H-pyrazole-4-carbaldehyde

The following data pertains to a structurally similar compound and is provided for comparative context.

| Parameter | Value |

| Molecular Formula | C₁₀H₈N₂O researchgate.net |

| Crystal System | Monoclinic researchgate.net |

| Space Group | P2₁/n researchgate.net |

| Unit Cell Dimensions | a = 11.1657 (10) Å, b = 5.0858 (4) Å, c = 15.3034 (11) Å, β = 111.130 (9)° researchgate.net |

| Volume | 810.60 (11) ų researchgate.net |

| Z | 4 researchgate.net |

| Calculated Density | 1.411 Mg m⁻³ researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-enylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-2-3-9-5-7(6-10)4-8-9/h2,4-6H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIMBCPYABYDBSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=C(C=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672466 | |

| Record name | 1-(Prop-2-en-1-yl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78758-36-8 | |

| Record name | 1-(Prop-2-en-1-yl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Allyl 1h Pyrazole 4 Carbaldehyde and Its Derivatives

Established Synthetic Pathways for Pyrazole-4-Carbaldehydes

The introduction of a formyl group at the C4 position of the pyrazole (B372694) ring is a key transformation, providing a versatile handle for further functionalization. Several classical and contemporary methods have been developed for this purpose.

Vilsmeier-Haack Formylation in Pyrazole-4-carbaldehyde Synthesis

The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. nih.govorganic-chemistry.orgresearchgate.net The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the pyrazole nucleus. nih.govslideshare.net The reaction has been successfully applied to a variety of pyrazole substrates, including those with aryl, alkyl, and other substituents. researchgate.netresearchgate.net For instance, 1,3-disubstituted 5-chloro-1H-pyrazoles can be formylated at the 4-position to yield the corresponding 5-chloro-1H-pyrazole-4-carbaldehydes. arkat-usa.org Similarly, hydrazones of various ketones can be converted to 4-formylpyrazoles using this method. researchgate.netsemanticscholar.org

The synthesis of 1-allyl-1H-pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction involves the treatment of 1-allyl-1H-pyrazole with the Vilsmeier reagent. The reaction conditions, such as temperature and reaction time, are crucial for achieving optimal yields and minimizing side products. While specific optimization data for this compound is not extensively detailed in the provided results, general principles for the Vilsmeier-Haack formylation of pyrazoles can be applied. For example, the reaction of hydrazones with the Vilsmeier reagent is often carried out at temperatures ranging from 0°C to 70°C for several hours. nih.govsemanticscholar.org The reactivity of the pyrazole substrate can influence the required conditions; pyrazoles with electron-withdrawing groups may require harsher conditions and may exhibit lower reactivity. arkat-usa.org In some cases, dual functionalization can occur, as seen in the simultaneous formylation and chlorination of a 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole. mdpi.com

A study on the formylation of 1,3-disubstituted 5-chloro-1H-pyrazoles provides insight into the reaction's scope and limitations. The reaction proceeds by refluxing the pyrazole with the Vilsmeier reagent in a suitable solvent. The following table summarizes the results for different substrates:

| Entry | R¹ | R² | Reaction Time (h) | Yield (%) |

| 1 | CH₃ | C₆H₅ | 5 | 85 |

| 2 | C₂H₅ | C₆H₅ | 6 | 82 |

| 3 | CH₃ | 4-ClC₆H₄ | 7 | 78 |

| 4 | CH₃ | 4-NO₂C₆H₄ | 12 | 5 (conversion) |

Table 1: Vilsmeier-Haack formylation of various 1,3-disubstituted 5-chloro-1H-pyrazoles. arkat-usa.org

The data indicates that pyrazoles with electron-withdrawing groups on the phenyl ring show significantly lower reactivity. arkat-usa.org

The mechanism of the Vilsmeier-Haack reaction on pyrazole scaffolds involves the electrophilic attack of the Vilsmeier reagent (a chloroiminium ion) on the electron-rich C4 position of the pyrazole ring. organic-chemistry.orgslideshare.net The C4 position is the most nucleophilic center in the pyrazole ring, making it susceptible to electrophilic aromatic substitution. researchgate.net The initial attack forms a sigma complex, which then loses a proton to restore aromaticity. Subsequent hydrolysis of the resulting iminium salt during workup yields the final aldehyde product. organic-chemistry.org For 1-substituted pyrazoles, formylation occurs regioselectively at the C4 position. researchgate.net In cases where the C4 position is blocked, formylation may not occur or may proceed at a different position if electronic and steric factors allow.

Oxidation of Pyrazolylmethanols to Pyrazole-4-carbaldehydes

An alternative route to pyrazole-4-carbaldehydes involves the oxidation of the corresponding (pyrazol-4-yl)methanols. This method is particularly useful when the corresponding methanol (B129727) is readily accessible. Various oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the substrate's sensitivity and the desired selectivity.

Commonly used oxidizing agents include manganese(IV) oxide (MnO₂) and pyridinium (B92312) chlorochromate (PCC). researchgate.netchemicalbook.com For example, 1,3-diaryl-1H-pyrazole-4-carbaldehydes have been prepared in good yields by the oxidation of the corresponding (1,3-diaryl-1H-pyrazol-4-yl)methanols using FeCl₃·6H₂O catalyzed by 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), which avoids over-oxidation to the carboxylic acid. researchgate.net

The synthesis of (3-pyridyl)pyrazole-4-carbaldehyde illustrates this approach, where the corresponding hydroxymethyl derivative was oxidized with pyridinium chlorochromate. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions in Pyrazole Functionalization

Transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for the C-H functionalization of pyrazoles, offering a direct method to introduce various substituents onto the pyrazole ring without the need for pre-functionalization. researchgate.netrsc.org Palladium catalysts are particularly effective in this regard, enabling the formation of C-C bonds at different positions of the pyrazole nucleus. nih.gov

The regioselectivity of the C-H functionalization is often directed by the inherent electronic properties of the pyrazole ring or by the presence of a directing group. The C5-proton of the pyrazole ring is the most acidic due to its proximity to the sp³-hybridized nitrogen atom, making the C5 position susceptible to functionalization. researchgate.net Conversely, the C4 position is the most nucleophilic center, favoring electrophilic aromatic substitution. researchgate.net

Palladium-catalyzed C-H allylation and benzylation of pyrazoles have been developed, providing a direct route to compounds like 1-allyl-1H-pyrazole derivatives. researchgate.net These reactions often require an electron-withdrawing group at the C4 position to enhance the acidity of the C-H bond and reduce the Lewis basicity of the nitrogen atom, thereby preventing undesired N-alkylation. researchgate.net

Multicomponent Reactions (MCRs) for Pyrazole Derivative Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have gained significant attention for the synthesis of complex heterocyclic molecules like pyrazoles due to their high atom economy and efficiency. mdpi.combeilstein-journals.orgacs.org Various MCRs have been developed for the synthesis of highly substituted pyrazole derivatives, often involving the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. beilstein-journals.orgnih.gov

For instance, the synthesis of pyrano[2,3-c]pyrazoles can be achieved through a four-component reaction of an aldehyde, malononitrile (B47326), a β-ketoester, and hydrazine (B178648) hydrate. mdpi.com Ultrasound-assisted MCRs have also been reported for the synthesis of pyrazole derivatives, often leading to higher yields and shorter reaction times. mdpi.com While not a direct synthesis of this compound, MCRs provide a powerful strategy for accessing a wide range of functionalized pyrazoles that can potentially be converted to the target compound. acs.org

Specific Synthetic Routes to this compound

The construction of this compound can be approached in two primary ways: by first functionalizing the pyrazole ring at the N1 position with an allyl group followed by formylation at the C4 position, or by starting with a pre-formylated pyrazole and introducing the allyl group.

The introduction of an allyl group onto the nitrogen atom of a pyrazole ring is a common synthetic transformation. For a substrate like 1H-pyrazole-4-carbaldehyde, direct N-alkylation using an allyl halide (e.g., allyl bromide) under basic conditions is a standard method. The choice of base and solvent is critical to ensure high regioselectivity for the N1 position and to avoid side reactions.

Transition metal catalysis offers a more sophisticated and often more efficient approach to N-allylation. Palladium-catalyzed reactions, such as the Tsuji-Trost allylation, are particularly effective. youtube.com In this type of reaction, a palladium(0) catalyst coordinates with an allylic compound, such as allyl acetate (B1210297) or allyl chloride, to form a π-allylpalladium(II) complex. youtube.com The pyrazole nitrogen then acts as a nucleophile, attacking the allyl group to form the N-allylated product. youtube.comacs.org This method is known for its high atom economy and can be performed under mild conditions. acs.org The use of specific ligands can further control the regioselectivity and efficiency of the catalytic process. acs.org For instance, the combination of Pd(PPh₃)₄ with 5,5′-dimethyl-2,2′-bipyridine has been successfully used for the N-allylic alkylation of pyrazoles with unactivated vinylcyclopropanes. acs.org

Table 1: Comparison of N-Allylation Strategies for Pyrazoles

| Method | Reagents & Catalyst | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Alkylation | Allyl bromide, Base (e.g., K₂CO₃, NaH) | Varies (e.g., DMF, RT to reflux) | Simple, inexpensive reagents | Potential for N1/N2 isomer mixture, requires stoichiometric base |

| Tsuji-Trost Allylation | Allyl acetate, Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Mild conditions, various solvents | High regioselectivity, high atom economy, catalytic | Cost of catalyst, requires inert atmosphere |

| Pd-Catalyzed C-H Allylation | Allyl acetate, Pd(OAc)₂, Ligand | Requires electron-withdrawing group at C4 | Direct functionalization of C-H bond | Limited to specific substrates, potential for C-allylation instead of N-allylation nih.govacs.org |

The Vilsmeier-Haack reaction is the most prevalent and effective method for introducing a formyl group at the C4 position of a pyrazole ring. umich.educhemmethod.com This reaction utilizes the Vilsmeier reagent, typically a chloroiminium salt, which is pre-formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). nih.gov

The synthesis of this compound would involve the treatment of 1-allyl-1H-pyrazole with the Vilsmeier reagent. The electron-rich pyrazole ring attacks the electrophilic iminium salt, leading to the formation of an intermediate which, upon aqueous work-up, hydrolyzes to yield the desired 4-carbaldehyde. nih.gov This method has been successfully applied to a wide range of N-substituted pyrazoles. For example, various 1-substituted-phenyl-1H-pyrazole-4-carbaldehydes have been synthesized in good yields from the corresponding hydrazones using the Vilsmeier-Haack reagent. mdpi.comigmpublication.org The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield. While conventional heating often requires several hours, microwave irradiation has been shown to dramatically shorten reaction times. igmpublication.orgdergipark.org.tr

Another approach to formylation is the Duff reaction, which uses hexamethylenetetramine (HMTA) in an acidic medium, although this is less commonly reported for pyrazole systems compared to the Vilsmeier-Haack reaction. researchgate.net

Table 2: Vilsmeier-Haack Formylation of N-Substituted Pyrazole Precursors

| Substrate | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Acetophenone Phenylhydrazone | DMF/POCl₃ | 80 °C, 5-6 hours | Excellent | nih.gov |

| 1-Benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazone | DMF/POCl₃ | 70 °C, 5-6 hours | Good | nih.gov |

| N'-(1-(4-nitrophenyl)ethylidene)benzohydrazide | DMF/POCl₃ | Toluene, Reflux | - | researchgate.net |

| 4-Methoxy Acetophenone Phenyl-1-carbonyl hydrazone | DMF/POCl₃ | Reflux, 10 hours | Moderate | igmpublication.org |

Green Chemistry Approaches in the Synthesis of this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyrazoles to reduce environmental impact and improve efficiency. nih.govtandfonline.com This includes the use of alternative energy sources, such as microwave irradiation, and the development of more environmentally benign catalysts.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. heteroletters.org The synthesis of pyrazole derivatives has greatly benefited from this technology. dergipark.org.trnih.gov

For the synthesis of this compound, microwave irradiation can be applied to the formylation step. Studies have shown that the Vilsmeier-Haack reaction of hydrazone precursors to form 4-formyl pyrazoles can be completed in minutes under microwave heating, whereas conventional methods may require several hours. igmpublication.orgdergipark.org.tr For example, one study compared the synthesis of pyrano[2,3-c]pyrazole derivatives using both conventional heating and microwave irradiation. The conventional method at 80 °C took 1.4 hours for an 80% yield, while the microwave method yielded 88% in just 25 minutes. nih.gov Similarly, the synthesis of 1-substituted phenyl-2-(1-phenylethylidene)hydrazine followed by a Vilsmeier-Haack reaction was achieved in a total of 5-6 minutes using a two-step microwave protocol. dergipark.org.tr This rapid, high-yield synthesis highlights the potential of microwave technology for the efficient production of this compound. heteroletters.orgnih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

| Reaction | Conventional Method | Microwave Method | Reference |

|---|---|---|---|

| Pyranopyrazole Synthesis | 80 °C, 1.4 hours, 80% yield | 25 min, 88% yield | nih.gov |

| Formylpyrazole Synthesis | Reflux, 10 hours | 400W, 5-6 min (total for 2 steps) | igmpublication.orgdergipark.org.tr |

| Indazole Synthesis | Several hours | 80 °C, 50W, 35 min | heteroletters.org |

| 1H-Pyrazole-5-carboxylate Synthesis | 150 °C, 2 hours | 150 °C, 2 hours (different steps) | dergipark.org.tr |

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. nih.govnih.gov In the context of synthesizing this compound, catalyst development can focus on both the N-allylation and the preceding pyrazole ring formation.

For the N-allylation step, while palladium catalysts are highly efficient, research is ongoing to develop systems that use lower catalyst loadings, operate in greener solvents like water or ethanol, or are immobilized on solid supports for easy recovery and reuse. nih.govacs.org

For the core pyrazole synthesis, which typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, numerous green catalytic systems have been explored. These include:

Nano-catalysts: Heterogeneous nano-catalysts, such as cobalt oxide, have been used for pyrazole synthesis in green solvents, offering high yields in short reaction times and easy catalyst separation. pharmacognosyjournal.net

Solvent-Free Reactions: The use of catalysts like a catalytic amount of sulfuric acid or tetrabutylammonium (B224687) bromide (TBAB) can facilitate pyrazole synthesis under solvent-free conditions, significantly reducing waste. tandfonline.comrsc.org

Molecular Iodine: Molecular iodine has been used as an inexpensive and low-toxicity catalyst for the synthesis of 4-sulfonyl pyrazoles from enaminones and sulfonyl hydrazines at room temperature. mdpi.com

Copper Catalysis: Copper (II) nitrate (B79036) has been reported as a catalyst for the mild, acid-free, and highly regioselective condensation of 1,3-diketones with hydrazines, providing products in under an hour at room temperature. nih.gov

Reactivity and Derivatization of 1 Allyl 1h Pyrazole 4 Carbaldehyde

Chemical Transformations Involving the Aldehyde Functionality

The aldehyde group at the 4-position of the pyrazole (B372694) ring is the most reactive site for chemical transformations, undergoing nucleophilic additions, condensations, oxidations, and reductions to afford a wide array of functionalized pyrazole derivatives.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde in 1-Allyl-1H-pyrazole-4-carbaldehyde is electrophilic and susceptible to attack by nucleophiles. libretexts.org This fundamental reaction proceeds via the addition of the nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the alcohol product. masterorganicchemistry.com This process allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

While the general reactivity of aldehydes suggests that this compound will react with common nucleophiles like Grignard reagents and organolithium compounds to produce secondary alcohols, or with cyanide to form cyanohydrins, specific studies detailing these transformations on the 1-allyl substituted pyrazole are not extensively documented in the reviewed literature. The reaction of other substituted pyrazole-4-carbaldehydes with agents like 2-aminoalkan-1-ols can result in the formation of 2-hydroxyalkylimines, demonstrating the aldehyde's susceptibility to nucleophilic attack. researchgate.net

Table 1: Expected Products from Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Expected Product Class |

|---|---|---|

| Organometallic | Grignard (R-MgX) | Secondary Alcohol |

| Cyanide | NaCN/HCN | Cyanohydrin |

Condensation Reactions

Condensation reactions are a cornerstone of the derivatization of pyrazole-4-carbaldehydes, providing access to a vast array of more complex molecular architectures. umich.edu These reactions typically involve the initial nucleophilic addition to the aldehyde followed by a dehydration step.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an aldehyde reacts with an active methylene (B1212753) compound in the presence of a weak base catalyst, such as piperidine (B6355638) or pyridine (B92270). wikipedia.orgsigmaaldrich.com This reaction is highly effective for pyrazole-4-carbaldehydes, leading to the formation of α,β-unsaturated compounds. umich.eduslideshare.net

The reaction involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the aldehyde carbonyl group. The resulting aldol-type adduct readily undergoes dehydration to yield the final condensed product. wikipedia.org

For instance, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde has been shown to react with 2-cyanomethyl-4-thiazolinone in the presence of piperidine to yield the corresponding methylene derivative. umich.edu Similarly, condensation with other active methylene compounds like malononitrile (B47326) or phenylacetonitrile (B145931) is a common strategy. umich.edu These reactions are broadly applicable and provide a powerful tool for extending the carbon framework of the pyrazole system. The Doebner modification of this reaction uses pyridine as a solvent and an active methylene compound containing a carboxylic acid, which often results in subsequent decarboxylation. wikipedia.orgorganic-chemistry.org

Table 2: Examples of Knoevenagel Condensation with Pyrazole-4-carbaldehydes

| Pyrazole Aldehyde Reactant | Active Methylene Compound | Catalyst/Conditions | Product Type |

|---|---|---|---|

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | 2-Cyanomethyl-4-thiazolinone | Piperidine/Ethanol | Methylene derivative umich.edu |

| 5-Aminopyrazole-4-carbaldehydes | Malononitrile | Alcoholic KOH | Pyrazolo[3,4-b]pyridine umich.edu |

The reaction of the aldehyde functionality of pyrazole-4-carbaldehydes with primary amines readily forms Schiff bases, also known as imines. researchgate.netekb.eg This condensation reaction is typically catalyzed by a few drops of acid and involves the formation of a hemiaminal intermediate, which then dehydrates to form the characteristic azomethine (-C=N-) group. ekb.egdergipark.org.tr

A wide variety of Schiff bases have been synthesized from differently substituted pyrazole-4-carbaldehydes by reacting them with various aromatic and heteroaromatic amines. nih.govekb.egresearchgate.net For example, 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde reacts with substituted anilines in refluxing methanol (B129727) with an acetic acid catalyst to produce the corresponding N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)aniline derivatives in good yields. ekb.eg These Schiff bases themselves can be valuable intermediates for the synthesis of other heterocyclic systems. ekb.eg

Table 3: Synthesis of Schiff Bases from Pyrazole-4-carbaldehydes

| Pyrazole Aldehyde | Amine Reactant | Conditions | Product |

|---|---|---|---|

| 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde | Aniline derivatives | Acetic acid/Methanol, reflux | N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)anilines ekb.eg |

| 3-(4-Substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde | o-Aminophenol | Ethanol, reflux | 2-(((3-(4-Substituted)-1-phenyl-1H-pyrazol-4-yl)methylene)amino)phenols researchgate.net |

Oxidation Reactions

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid. This transformation is a common and important reaction for pyrazole aldehydes. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or acidic potassium dichromate (K₂Cr₂O₇) are effective for this purpose. umich.edu For example, 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes have been cleanly oxidized to the corresponding pyrazole-4-carboxylic acids in high yield using KMnO₄ in a water-pyridine medium. umich.edu

Furthermore, enzymatic oxidation is also possible. Plant-derived aldehyde dehydrogenases from the ALDH2 family have been shown to effectively oxidize pyrazole carbaldehydes, including derivatives with an allyl substituent on the heterocyclic ring. nih.gov This indicates that biochemical routes can also be employed for this transformation. The resulting carboxylic acids are valuable intermediates for the synthesis of esters, amides, and other acid derivatives. umich.edu

Table 4: Oxidation of Pyrazole-4-carbaldehydes

| Reactant | Oxidizing Agent | Product |

|---|---|---|

| 5-Chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde | KMnO₄ | 5-Chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid umich.edu |

| 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes | KMnO₄ in water/pyridine | 3-Aryl-1-phenyl-1H-pyrazole-4-carboxylic acids umich.edu |

Reduction Reactions

The aldehyde group is readily reduced to a primary alcohol. This transformation can be achieved using a variety of reducing agents. While specific literature detailing the reduction of this compound was not prominent in the search results, the reduction of aldehydes is a fundamental organic reaction. Common laboratory reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are expected to efficiently convert the aldehyde to (1-Allyl-1H-pyrazol-4-yl)methanol.

In a related transformation, pyrazole esters have been successfully reduced to the corresponding hydroxymethyl pyrazoles using LiAlH₄, demonstrating the compatibility of the pyrazole ring with strong reducing agents. researchgate.net This supports the feasibility of reducing the aldehyde functionality without affecting the core heterocyclic structure or the N-allyl group.

Reactions Involving the Pyrazole Ring

The reactivity of the pyrazole ring in this compound is influenced by the electronic nature of its constituent atoms and the attached functional groups. The pyrazole ring is an electron-rich five-membered aromatic heterocycle containing a pyrrole-type nitrogen (N1) and a pyridine-type nitrogen (N2). nih.gov This electron-rich character generally predisposes it to electrophilic attack. However, the presence of an electron-withdrawing carbaldehyde group at the C4 position significantly modifies this reactivity, deactivating the ring towards electrophiles while potentially activating it for other transformations.

Electrophilic Aromatic Substitution Reactions (if applicable)

Electrophilic aromatic substitution (EAS) is a characteristic reaction of many aromatic systems. masterorganicchemistry.com In the pyrazole scaffold, the positions are not equally reactive. The C4 position is typically the most electron-rich and thus most susceptible to electrophilic attack, followed by the C5 and then the C3 positions. nih.gov

However, in this compound, the C4 position is already substituted with a carbaldehyde group. This group is strongly electron-withdrawing and deactivating, making subsequent electrophilic substitution at other ring positions (C3 or C5) significantly more difficult. uci.edu Standard electrophilic reactions such as nitration, halogenation, or Friedel-Crafts alkylation, which typically proceed readily on activated aromatic rings, are not commonly reported for pyrazole-4-carbaldehydes due to this deactivation. researchgate.net The reaction mechanism for EAS involves the initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The presence of a deactivating group raises the activation energy for the initial attack, thus hindering the reaction. uci.edu

Nucleophilic Aromatic Substitution on Substituted Pyrazoles

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for substituting a leaving group on an aromatic ring with a nucleophile. This reaction is generally facilitated by the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. researchgate.net

While the unsubstituted pyrazole ring is electron-rich and not prone to SNAr, the reaction can occur on substituted pyrazoles under specific conditions. For SNAr to proceed on a pyrazole ring, it typically requires:

A good leaving group (e.g., a halogen or a nitro group) on the ring.

Strong activation by electron-withdrawing groups that can stabilize the negative charge in the intermediate Meisenheimer complex. researchgate.net

For instance, studies on N-nitropyrazoles have shown that the nitro group can be displaced by various nucleophiles, demonstrating the feasibility of SNAr on an appropriately activated pyrazole ring. acs.org Similarly, pyrazole-induced nucleophilic aromatic substitution has been utilized in aryne polymerization, where an N-arylpyrazole acts as a nucleophilic initiator. acs.org In this process, the pyrazole adds to an aryne, and the resulting intermediate undergoes an intramolecular SNAr reaction. acs.org

For this compound itself, SNAr is not a typical reaction pathway as it lacks a suitable leaving group on the pyrazole ring. However, derivatives of this compound, such as a halogenated analogue (e.g., 5-chloro-1-allyl-1H-pyrazole-4-carbaldehyde), could potentially undergo SNAr reactions.

Cyclization Reactions Leading to Fused Heterocyclic Systems

The carbaldehyde functionality at the C4 position of this compound is a versatile handle for constructing fused heterocyclic systems. Through condensation and cyclization reactions, the pyrazole ring can be annulated with other rings, leading to a variety of important bicyclic and polycyclic scaffolds.

Pyrazolo[3,4-b]pyridines are a class of fused heterocycles with significant biological and photophysical properties. nih.govmdpi.com A common and effective method for their synthesis is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group (-CH2-). uj.edu.pl

In the context of this compound, it can be used as the aldehyde component if it is first converted to an aminopyrazole derivative. More directly, a 5-aminopyrazole-4-carbaldehyde derivative can react with various active methylene compounds to construct the fused pyridine ring. uj.edu.pl For example, the condensation of a pyrazole aldehyde with a ketone like cyclohexanone (B45756) in acetic acid yields a tetrahydro-pyrazolo[3,4-b]quinoline. uj.edu.pl

The general synthetic approach involves the reaction of a suitably substituted pyrazole with a dicarbonyl compound or its equivalent. mdpi.comresearchgate.net

| Starting Pyrazole Derivative | Reagent | Conditions | Fused Product | Reference(s) |

| 5-Amino-3-methyl-1-phenylpyrazole | 1,3-Diketones | Glacial Acetic Acid | N-phenyl-3-methyl substituted 1H-pyrazolo[3,4-b]pyridines | mdpi.com |

| Pyrazole aldehyde 18 | Cyclohexanone | Glacial Acetic Acid | 5,6,7,8-Tetrahydro-1H-pyrazolo[3,4-b]quinoline 19 | uj.edu.pl |

| 2-Chloro-3-formylquinolines | Hydrazine (B178648) or Methylhydrazine | Heat | 1H-Pyrazolo[3,4-b]quinolines | mdpi.comuj.edu.pl |

| 4-Chloro-1H-pyrazolo[3,4-b]pyridine | Aniline derivatives | Condensation | 4-Anilino-1H-pyrazolo[3,4-b]pyridine derivatives | researchgate.net |

This table presents examples of reactants used to form the Pyrazolo[3,4-b]pyridine scaffold, illustrating the general synthetic strategies.

The pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of purine (B94841) and is a core structure in many compounds with significant therapeutic potential, including anticancer agents. researchgate.net The synthesis of this fused system often starts from a pyrazole bearing amino and carbonyl (or cyano) functionalities at adjacent positions (C4 and C5).

While this compound does not directly possess the required 5-amino group, it serves as a valuable precursor. The aldehyde at C4 can be oxidized to a carboxylic acid, which can then be converted to an ester or carbonitrile. A nitro group can be introduced at C5 and subsequently reduced to the crucial amino group. The resulting 5-amino-1-allyl-1H-pyrazole-4-carbonyl derivative can then be cyclized with various one-carbon synthons to form the pyrimidine (B1678525) ring. nih.govsemanticscholar.org

Common reagents for this cyclization include formamide, urea, thiourea, and guanidine, which provide the necessary atoms to complete the pyrimidine ring.

| Pyrazole Precursor | Reagent for Cyclization | Conditions | Fused Product | Reference(s) |

| Ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate | Hydrolysis, then Acetic Anhydride | Heat | 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d] acs.orgacs.orgoxazin-4-one | researchgate.net |

| Pyrazolo[3,4-d] acs.orgacs.orgoxazin-4-one derivative | Urea or Thiourea | Fusion at 200 °C | Pyrazolo[3,4-d]pyrimidin-4-ones | researchgate.net |

| 5-Amino-1-substituted-pyrazole-4-carbonitrile | Triethylorthoformate, then Hydrazine Hydrate | Reflux | 4-Imino-pyrazolo[3,4-d]pyrimidines | semanticscholar.org |

| Ortho-amino ester of 1-(2,4-dinitrophenyl)pyrazole | Aliphatic/Aromatic Nitriles | Conventional heat or Microwave | 6-Substituted-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones | nih.gov |

This table illustrates common synthetic routes to Pyrazolo[3,4-d]pyrimidines starting from functionalized pyrazole precursors.

Pyrazolo[4,3-c]quinolines are another class of fused heterocyclic compounds that have attracted interest for their potential biological activities, including anti-inflammatory effects. nih.gov The synthesis of this ring system can be achieved by constructing the quinoline (B57606) ring onto a pre-existing pyrazole scaffold or vice-versa. researchgate.net

A plausible synthetic route starting from a derivative of this compound would involve a reaction analogous to the Friedländer synthesis. This would require converting the C4-aldehyde to an o-aminoaryl ketone or aldehyde equivalent on the pyrazole ring, which is synthetically challenging.

A more common approach reported in the literature involves the reaction of a 4-chloro-3-formylquinoline with hydrazine to build the pyrazole ring onto the quinoline core. researchgate.net Another strategy involves the reaction of 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine with substituted anilines, which proceeds via nucleophilic substitution on the quinoline portion of the already formed fused system. nih.gov Multicomponent reactions (MCRs) have also been employed to efficiently generate these complex scaffolds in a single step. purdue.edu

| Reactant 1 | Reactant 2 | Conditions | Fused Product | Reference(s) |

| 4-Chloro-1H-pyrazolo[4,3-c]quinolin-3-amine | Substituted Anilines | Heat | 3-Amino-4-(substituted phenylamino)-1H-pyrazolo[4,3-c]quinolines | nih.gov |

| 4-Chloroquinoline-3-carbaldehydes | Hydrazine | Palladium catalyst | 1H-Pyrazolo[4,3-c]quinolines | researchgate.net |

| Aniline | Aldehyde and Pyruvic Acid | Doebner Reaction | Quinoline-4-carboxylic acids (as intermediates for fused systems) | purdue.edu |

This table provides examples of synthetic strategies used to obtain the Pyrazolo[4,3-c]quinoline core.

Transformations Involving the Allyl Group of this compound

The presence of a terminal double bond in the N-allyl group of this compound offers a versatile handle for a variety of chemical transformations. These reactions allow for the introduction of new functional groups and the construction of more complex molecular architectures, significantly expanding the synthetic utility of this pyrazole derivative. The reactivity of the allyl group is influenced by the electronic nature of the pyrazole ring, which bears an electron-withdrawing carbaldehyde group at the 4-position. This section explores key transformations of the allyl moiety, focusing on olefin metathesis and other functionalization reactions.

Olefin Metathesis

Olefin metathesis has emerged as a powerful carbon-carbon bond-forming reaction in organic synthesis, with broad applications in the construction of cyclic and acyclic molecules. nih.gov The reaction, catalyzed by transition metal complexes, typically those of ruthenium or molybdenum, involves the cleavage and reformation of carbon-carbon double bonds. mdpi.com For this compound, both cross-metathesis (CM) and ring-closing metathesis (RCM) are theoretically possible, depending on the reaction partner.

Cross-Metathesis (CM):

Cross-metathesis involves the reaction of two different olefins. In the case of this compound, CM with a partner olefin can lead to the elongation of the allyl chain or the introduction of a new functional group at the terminus of the double bond. The success of CM reactions involving N-heteroaromatic compounds can be challenging due to the potential for the nitrogen atom to coordinate to and deactivate the metal catalyst. beilstein-journals.org However, the presence of an electron-withdrawing group on the heterocyclic ring, such as the 4-carbaldehyde group in the target molecule, can mitigate this deactivation by reducing the basicity of the pyrazole nitrogens. beilstein-journals.orgsemanticscholar.org

A relevant study by Grela and coworkers demonstrated the successful cross-metathesis of protected electron-deficient N-allylamines with α,β-unsaturated carbonyl compounds, followed by a tandem cyclization to form pyrroles. organic-chemistry.org This work suggests that N-allyl systems with electron-withdrawing substituents are viable substrates for CM. The use of second-generation Hoveyda-type catalysts and the addition of a Lewis acid were shown to improve reaction efficiency. organic-chemistry.org

For this compound, a hypothetical cross-metathesis reaction with an olefin such as methyl acrylate (B77674) could proceed as follows, catalyzed by a standard ruthenium catalyst like Grubbs' second-generation catalyst.

Hypothetical Cross-Metathesis Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Methyl acrylate | Grubbs II Catalyst | (E)-methyl 4-(4-formyl-1H-pyrazol-1-yl)but-2-enoate |

Ring-Closing Metathesis (RCM):

While this compound itself cannot undergo intramolecular RCM, derivatization to introduce a second terminal olefin would enable this powerful cyclization strategy. For instance, O-allylation of a hypothetical derivative where the aldehyde has been reduced to an alcohol could create a diene suitable for RCM.

Research on related systems has shown the feasibility of RCM on pyrazole scaffolds. For example, the RCM of 5-allyl-4-allyloxy-1H-pyrazoles has been successfully achieved using Grubbs' second-generation catalyst to form dihydropyrano[3,2-c]pyrazoles. This demonstrates that the pyrazole nucleus is compatible with the conditions required for RCM.

Functionalization of the Allyl Moiety

Beyond metathesis, the double bond of the allyl group is susceptible to a wide range of functionalization reactions, including additions and oxidations. These transformations provide access to a diverse array of derivatives with modified properties and potential applications.

Hydroboration-Oxidation:

The hydroboration-oxidation of the terminal alkene in this compound is expected to proceed in an anti-Markovnikov fashion, yielding the corresponding primary alcohol. This two-step process first involves the addition of a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex, BH₃·THF) across the double bond, followed by oxidation with hydrogen peroxide in a basic solution. The regioselectivity is governed by steric and electronic factors, leading to the placement of the hydroxyl group on the terminal carbon of the former allyl group.

Expected Product of Hydroboration-Oxidation

| Starting Material | Reagents | Product |

| This compound | 1. BH₃·THF; 2. H₂O₂, NaOH | 1-(3-Hydroxypropyl)-1H-pyrazole-4-carbaldehyde |

Dihydroxylation:

The syn-dihydroxylation of the allyl double bond can be accomplished using reagents such as osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO), a transformation known as the Upjohn dihydroxylation. This reaction would convert the allyl group into a 1,2-diol, affording 1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carbaldehyde. The reaction proceeds through a cyclic osmate ester intermediate, which ensures the syn-stereochemistry of the diol product.

Epoxidation:

The epoxidation of the allyl double bond can be achieved using various peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction would yield 1-(oxiran-2-ylmethyl)-1H-pyrazole-4-carbaldehyde. The resulting epoxide is a valuable intermediate that can be opened by a variety of nucleophiles to introduce further functionality. The electron-withdrawing nature of the pyrazole-4-carbaldehyde moiety is not expected to significantly hinder the epoxidation reaction.

Summary of Allyl Group Functionalization

| Reaction | Reagents | Functional Group Transformation | Product Name |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Alkene to Primary Alcohol | 1-(3-Hydroxypropyl)-1H-pyrazole-4-carbaldehyde |

| syn-Dihydroxylation | OsO₄ (cat.), NMO | Alkene to syn-Diol | 1-(2,3-Dihydroxypropyl)-1H-pyrazole-4-carbaldehyde |

| Epoxidation | m-CPBA | Alkene to Epoxide | 1-(Oxiran-2-ylmethyl)-1H-pyrazole-4-carbaldehyde |

Advanced Spectroscopic and Analytical Characterization Techniques for 1 Allyl 1h Pyrazole 4 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Through various NMR experiments, the chemical environment, connectivity, and spatial relationships of atoms can be mapped out in detail.

The ¹H NMR spectrum of 1-Allyl-1H-pyrazole-4-carbaldehyde provides a precise count of the different types of protons and reveals their neighboring environments through spin-spin coupling. The aldehyde proton (CHO) is characteristically found far downfield as a sharp singlet. The protons on the pyrazole (B372694) ring, H3 and H5, appear as distinct singlets, with their chemical shifts influenced by the electronic effects of the nitrogen atoms and the aldehyde substituent.

The allyl group presents a more complex system. The internal methine proton (-CH=) appears as a multiplet due to coupling with both the terminal vinyl protons (=CH₂) and the methylene (B1212753) protons adjacent to the nitrogen (-N-CH₂-). This results in a complex splitting pattern, often a doublet of triplets or a multiplet. The two terminal vinyl protons are diastereotopic and typically appear as two separate signals, each a doublet of doublets. The methylene protons attached to the pyrazole nitrogen appear as a doublet, coupled to the adjacent methine proton. organicchemistrydata.orgubc.caorganicchemistrydata.org

Table 1: Expected ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aldehyde-H | 9.8 - 10.0 | s (singlet) | - |

| Pyrazole H-5 | 8.0 - 8.4 | s (singlet) | - |

| Pyrazole H-3 | 7.8 - 8.2 | s (singlet) | - |

| Allyl -CH= | 5.9 - 6.1 | m (multiplet) | J(trans) ≈ 17, J(cis) ≈ 10, J(to CH₂) ≈ 5 |

| Allyl =CH₂ (trans) | 5.2 - 5.4 | dd (doublet of doublets) | J(gem) ≈ 1.5, J(trans) ≈ 17 |

| Allyl =CH₂ (cis) | 5.1 - 5.3 | dd (doublet of doublets) | J(gem) ≈ 1.5, J(cis) ≈ 10 |

| Allyl N-CH₂- | 4.8 - 5.0 | d (doublet) | J ≈ 5 |

| Note: Values are estimations based on data from analogous compounds and spectral databases. organicchemistrydata.orgubc.caekb.egresearchgate.net |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the aldehyde group is highly deshielded and appears at the lowest field, typically in the range of 185-195 ppm. The carbons of the pyrazole ring (C3, C4, and C5) resonate in the aromatic region, with their specific shifts determined by the substituents. The three distinct carbons of the allyl group are also readily identified in their characteristic regions. ekb.egresearchgate.netresearchgate.net

Table 2: Expected ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Aldehyde C=O | 185 - 195 |

| Pyrazole C-5 | 138 - 142 |

| Pyrazole C-3 | 130 - 135 |

| Allyl -CH= | 130 - 134 |

| Pyrazole C-4 | 115 - 125 |

| Allyl =CH₂ | 117 - 122 |

| Allyl N-CH₂- | 50 - 55 |

| Note: Values are estimations based on data from analogous compounds and spectral databases. ekb.egresearchgate.netresearchgate.net |

While 1D NMR spectra identify the types of protons and carbons, 2D NMR experiments are essential for assembling the molecular structure by revealing through-bond and through-space correlations. researchgate.netresearchgate.netsdsu.educolumbia.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, COSY would show clear cross-peaks connecting all the protons within the allyl group spin system: the N-CH₂ protons would show a correlation to the -CH= proton, which in turn would correlate with the terminal =CH₂ protons. This confirms the integrity of the allyl substituent. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps out all direct one-bond proton-carbon correlations. columbia.edu Each proton signal is correlated to the signal of the carbon atom it is directly attached to. For instance, the aldehyde proton signal at ~9.9 ppm would show a cross-peak with the carbonyl carbon signal at ~190 ppm. Similarly, the pyrazole and allyl protons would each correlate to their respective carbon atoms, allowing for the unambiguous assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for piecing together the molecular skeleton, as it reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). sdsu.educolumbia.edu Key HMBC correlations for confirming the structure of this compound would include:

A correlation from the N-CH₂ protons of the allyl group to the pyrazole ring carbons C5 and C3. This definitively places the allyl group on the N1 position of the pyrazole ring.

A correlation from the aldehyde proton to the pyrazole ring carbon C4, confirming the position of the formyl group.

Correlations from the pyrazole proton H5 to the aldehyde carbon (C=O) and to carbon C4.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum for this compound would be characterized by several key absorption bands. researchgate.netresearchgate.netchemicalbook.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Aldehyde C=O | Stretch | 1670 - 1700 | Strong |

| Aldehyde C-H | Stretch | 2810 - 2850 and 2710 - 2750 | Medium, often two bands |

| Alkene C=C (Allyl) | Stretch | 1640 - 1650 | Medium |

| Pyrazole Ring | C=N and C=C Stretches | 1500 - 1600 | Medium to Strong |

| Vinyl C-H (Allyl) | Stretch | 3010 - 3095 | Medium |

| Alkyl C-H (Allyl) | Stretch | 2850 - 2960 | Medium |

| Note: Values are estimations based on data from analogous compounds. researchgate.netresearchgate.net |

The most prominent peak would be the strong C=O stretch of the conjugated aldehyde. The presence of the allyl group would be confirmed by the C=C stretch and the vinyl C-H stretching bands above 3000 cm⁻¹.

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound (C₇H₈N₂O), the molecular weight is 136.15 g/mol . uni.lunist.gov

High-Resolution Mass Spectrometry (HRMS) can determine the mass of the molecular ion with very high accuracy, allowing for the unambiguous determination of the molecular formula. nih.govresearchgate.netresearchgate.net The expected exact mass for the [M+H]⁺ ion would be approximately 137.07094 Da. uni.lu

The fragmentation pattern in the mass spectrum provides structural clues. Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve: nih.govresearchgate.netlibretexts.orgyoutube.commiamioh.edu

Loss of the allyl radical (•CH₂CH=CH₂), resulting in a fragment ion.

Loss of a hydrogen radical (•H) from the aldehyde.

Loss of carbon monoxide (CO) from the aldehyde group.

Cleavage and rearrangement of the pyrazole ring itself, a characteristic fragmentation for N-heterocycles.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. While a crystal structure for this compound itself is not reported in the searched literature, analysis of closely related pyrazole-4-carbaldehyde derivatives allows for a reliable prediction of its solid-state structure. researchgate.netnih.govnih.gov

From the crystal structures of similar compounds, it is expected that the pyrazole ring in this compound would be essentially planar. researchgate.netnih.gov The aldehyde group would likely be nearly coplanar with the pyrazole ring to maximize conjugation. The allyl group, attached to the N1 nitrogen, would adopt a conformation that minimizes steric hindrance with the rest of the molecule. Intermolecular interactions, such as C-H···O or C-H···N hydrogen bonds, and potentially π-π stacking interactions between pyrazole rings, would likely govern the crystal packing. researchgate.netnih.gov

Theoretical and Computational Studies on 1 Allyl 1h Pyrazole 4 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and geometric properties of molecules. These theoretical methods can predict molecular orbitals, charge distributions, and conformational preferences, which are crucial for understanding reactivity and biological interactions.

Analysis of the electronic structure provides a detailed picture of the electron distribution and energy levels within a molecule. Key parameters include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are fundamental to chemical reactivity.

While specific data for 1-allyl-1H-pyrazole-4-carbaldehyde is not available, studies on similar pyrazole (B372694) derivatives, such as 1-(2-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, have utilized Density Functional Theory (DFT) at the B3LYP/6–311G(d,p) level to optimize structures and analyze electronic properties. kfupm.edu.sa Such analyses typically reveal the distribution of electron density and the energies of the frontier molecular orbitals. For pyrazole derivatives in general, the pyrazole ring acts as a significant electronic feature. The nitrogen atoms and the aldehyde group, being electronegative, influence the molecular electrostatic potential, indicating regions susceptible to electrophilic and nucleophilic attack.

The three-dimensional shape of a molecule, governed by its conformational preferences and the rotational barriers of its single bonds, is critical for its interaction with biological targets. Conformational analysis identifies the most stable arrangements of atoms in a molecule.

For pyrazole derivatives, a key torsional property is the dihedral angle between the pyrazole ring and its substituents. For instance, in 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the dihedral angle between the pyrazole and phenyl rings is 68.41 (16)°. nih.gov The aldehyde group in this molecule is nearly coplanar with the pyrazole ring, with a C2—C3—C6—O1 torsion angle of -0.4 (5)°. nih.gov A similar planarity between the pyrazole and carbaldehyde moieties would be expected for this compound, while the allyl group would have multiple possible conformations due to rotation around the N-C and C-C single bonds. A comprehensive conformational analysis would involve mapping the potential energy surface as a function of these rotatable bonds to identify the global and local energy minima.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a dynamic perspective on molecular behavior, simulating the movement of atoms and molecules over time. This methodology can provide insights into the conformational flexibility of a molecule in different environments, such as in solution.

While no specific MD simulation studies on this compound were found, research on other pyrazole-4-carbaldehyde derivatives demonstrates the utility of this technique. kfupm.edu.sa For example, MD simulations have been used to study the stability of pyrazole derivatives when docked into the active sites of enzymes like cyclooxygenases (COX-1 and COX-2). kfupm.edu.sa Such simulations can reveal how the molecule interacts with the protein and how its conformation adapts to the binding pocket over time. A similar study on this compound could elucidate its dynamic behavior and interaction patterns with specific biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The development of QSAR models is a common strategy in drug discovery to predict the activity of new compounds. For pyrazole derivatives, which exhibit a wide range of biological activities including antimicrobial, anti-inflammatory, and antitumor effects, QSAR studies are particularly valuable. umich.eduekb.egnih.gov

Studies on 1H-pyrazole-1-carbothioamide derivatives have successfully developed 2D-QSAR models to predict their inhibitory activity against the epidermal growth factor receptor (EGFR) kinase. nih.gov These models are typically built using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) and are validated internally and externally to ensure their predictive power. nih.gov Although no QSAR models specifically for this compound have been reported, the general methodologies applied to other pyrazoles could be adapted to predict its biological activities, provided a suitable dataset of related compounds with measured activities is available.

A crucial outcome of QSAR studies is the identification of molecular descriptors that have the most significant impact on biological activity. These descriptors can be constitutional, topological, geometric, or electronic in nature.

In a QSAR study of 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors, adjacency and distance matrix descriptors were found to be influential. nih.gov This suggests that the spatial arrangement and connectivity of atoms are critical for the observed biological activity. For the broader class of pyrazole derivatives, descriptors related to hydrophobicity, molecular shape, and electronic properties are often found to be important. Identifying the key descriptors for a series of compounds including this compound would be essential for designing new derivatives with enhanced potency.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding the interaction between a ligand and its receptor at the atomic level.

As of the latest literature review, no specific molecular docking studies have been published for this compound. Research in this area has predominantly focused on other pyrazole derivatives, exploring their binding affinities with a range of protein targets, including but not limited to protein kinases and enzymes implicated in various diseases. These studies have provided valuable insights into the structure-activity relationships of the pyrazole scaffold, but the unique contribution of the 1-allyl and 4-carbaldehyde substitutions on receptor binding remains to be computationally modeled and experimentally validated for this specific molecule.

The absence of such data for this compound presents a clear opportunity for future research. Investigating its potential binding modes and affinities with relevant biological targets through molecular docking would be a critical first step in characterizing its pharmacological profile and identifying its potential as a bioactive agent.

Applications of 1 Allyl 1h Pyrazole 4 Carbaldehyde in Organic Synthesis and Medicinal Chemistry

Role as a Versatile Building Block in Complex Molecule Synthesis

1-Allyl-1H-pyrazole-4-carbaldehyde is recognized for its utility as a versatile building block. The presence of the aldehyde functional group enables it to readily participate in a variety of crucial carbon-carbon and carbon-nitrogen bond-forming reactions, including nucleophilic additions and condensation reactions. chemimpex.com This reactivity is fundamental to its role in constructing more elaborate molecular architectures.

A specific application of its function as a building block is demonstrated in the synthesis of novel bacterial topoisomerase inhibitors (NBTIs). In a multi-step synthesis, this compound is reacted with an amine-containing fragment via reductive amination. nih.gov This reaction, using sodium cyanoborohydride (NaCNBH₃) as the reducing agent, effectively couples the pyrazole (B372694) aldehyde with the amine to generate a larger, more complex molecule designed for biological screening. nih.gov This process highlights the compound's importance in generating libraries of potential therapeutic agents. nih.gov

Precursor for Bioactive Pyrazole Derivatives

The chemical scaffold of this compound is a key starting point for the development of bioactive pyrazole derivatives. chemimpex.com Its structural components can be strategically modified to fine-tune the physicochemical properties, such as lipophilicity and molecular flexibility, of the resulting compounds, which can influence their biological activity. nih.gov

In the search for new antibacterial agents, this compound has been used as a precursor to synthesize potential inhibitors of bacterial enzymes. nih.gov Specifically, it was used to create a derivative (designated as compound 10 in the study) for a library of novel bacterial topoisomerase inhibitors. This derivative, which incorporates the 1-allyl-1H-pyrazol-4-yl)methyl moiety, was tested for its whole-cell antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria. nih.gov While the introduction of the allyl group in this specific derivative led to a decrease in potency compared to other analogs in the series, its synthesis and evaluation demonstrate the exploration of the 1-allyl-pyrazole scaffold in antibacterial research. nih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of a Derivative of this compound Data sourced from a study on novel bacterial topoisomerase inhibitors. nih.gov

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| S. aureus ATCC 29213 | 4 |

| E. faecalis ATCC 29212 | 8 |

| S. pneumoniae ATCC 49619 | 8 |

| A. baumannii ATCC 19606 | >64 |

| E. coli ATCC 25922 | >64 |

| K. pneumoniae ATCC 13883 | >64 |

Derivatives of this compound have been evaluated for their enzyme inhibitory activity. The same derivative (compound 10 ) explored for antibacterial properties was also tested for its ability to inhibit bacterial DNA gyrase and topoisomerase IV, key enzymes for bacterial survival. nih.gov The study aimed to understand how different fragments, such as the allyl-pyrazole group, affect enzyme inhibition. The results indicated that the derivative containing the allyl group had reduced inhibitory activity against S. aureus DNA gyrase and E. coli Topoisomerase IV compared to other compounds in the series with different substitutions. nih.gov This investigation underscores the role of this compound as a foundational structure in the synthesis of molecules for probing enzyme-inhibitor interactions. nih.gov

Table 2: Enzyme Inhibitory Activity of a Derivative of this compound Data reflects the concentration required for 50% inhibition (IC₅₀). nih.gov

| Enzyme | IC₅₀ (µM) |

|---|---|

| S. aureus DNA gyrase | 2.5 |

Applications in Agrochemicals (e.g., Fungicides, Herbicides)

The pyrazole ring is a prominent scaffold in modern agrochemicals due to its broad spectrum of biological activities. While direct studies on the fungicidal and herbicidal properties of this compound are not extensively documented, its role as a key intermediate in the synthesis of potent agrochemicals is well-established. chemimpex.comchemimpex.com The aldehyde functional group serves as a versatile handle for constructing more complex molecules, including pyrazole carboxamides, which are a known class of highly effective fungicides.

Research on related pyrazole derivatives has demonstrated significant potential in crop protection. For instance, a series of 1-aryl-5-halo- and 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamides, which can be synthesized from pyrazole-4-carbaldehyde precursors, have shown strong pre- and post-emergence herbicidal activity. documentsdelivered.com These compounds were effective against a range of common weeds while showing tolerance in major crops like corn, rice, and wheat. documentsdelivered.com

Furthermore, pyrazole aromatic ketone analogs, which can be derived from pyrazole aldehydes, have been identified as potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme target for herbicides. nih.gov Several of these compounds displayed excellent herbicidal activity against broadleaf weeds with good selectivity for important cereal crops. nih.gov

The fungicidal activity of pyrazole derivatives is also a significant area of research. Novel pyrazole-thiazole carboxamides have demonstrated high efficacy against various fungal pathogens. nyxxb.cn Studies on pyrazole derivatives have shown that modifications of the pyrazole core can lead to compounds with potent antifungal activity against pathogens like Aspergillus niger and Penicillium chrysogenum. nih.gov

The following table summarizes the herbicidal activity of selected pyrazole derivatives, illustrating the potential of the pyrazole scaffold in developing new crop protection agents.

| Compound Type | Weeds Controlled | Crop Tolerance |

| 1-Aryl-5-halo-1H-pyrazole-4-carboxamides | Large crabgrass, foxtail millet, common lambsquarters, redroot pigweed, wild mustard, velvetleaf, jimsonweed documentsdelivered.com | Corn, rice, wheat, cotton, soybean documentsdelivered.com |

| Pyrazole Aromatic Ketone Analogs (HPPD inhibitors) | Chenopodium serotinum, Stellaria media, Brassica juncea nih.gov | Wheat, maize, rice nih.gov |

| Pyrazolylpyrimidine Derivatives | Pennisetum alopecuroides L. nih.gov | Not specified |

This table presents data for related pyrazole compounds to indicate the potential of the this compound scaffold.

Utilization in Material Science for Specialty Polymers and Resins

The incorporation of heterocyclic compounds into polymer structures can impart desirable properties such as thermal stability, mechanical strength, and specific chemical functionalities. The allyl group on this compound is a readily polymerizable functional group, making it a candidate for the synthesis of specialty polymers and resins.

While specific research on the polymerization of this compound is limited, a closely related compound, 1-Allyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, is noted for its use in formulating specialty polymers and resins. chemimpex.com The presence of the pyrazole ring is suggested to enhance thermal stability and mechanical properties of the resulting materials. chemimpex.com The aldehyde group offers a site for further post-polymerization modification, allowing for the introduction of other functional groups to create materials with tailored properties.

The pyrazole nucleus is known for its applications in coordination chemistry and as a ligand for complexing agents, which can be leveraged in the design of functional polymers and materials.

Development of Fluorescent Sensors and Optical Materials

Pyrazole derivatives have emerged as a significant class of fluorophores for the development of fluorescent sensors, particularly for the detection of metal ions. nih.gov The pyrazole ring system can act as a key component of a fluorophore, and its derivatives can be designed to exhibit changes in their fluorescence properties upon binding to specific analytes. nih.gov

The aldehyde group of this compound is a versatile anchor for the synthesis of such sensors. It can readily undergo condensation reactions with various amines to form Schiff bases, which can act as effective chelators for metal ions. The binding of a metal ion to the chelating moiety can modulate the electronic properties of the pyrazole fluorophore, leading to a "turn-on" or "turn-off" fluorescent response.

For example, pyrazole-based sensors have been successfully developed for the detection of biologically important cations like Zn²⁺ and Cd²⁺, as well as environmentally relevant ions like Fe³⁺. nih.gov The design of these sensors often involves a pyrazole heterocycle linked to a pyridine (B92270) ring, where the nitrogen atoms act as the metal binding sites. nih.gov The fluorescence emission of these compounds can be significantly enhanced upon complexation with the target ion.

While direct application of this compound as a fluorescent sensor has not been reported, its structure provides the necessary components for such development. The synthesis of novel fluorescent pyrazole-containing boron(III) complexes from 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde highlights the utility of pyrazole aldehydes in creating optical materials with interesting photophysical properties, including aggregation-induced emission enhancement. ktu.edu

The following table details the fluorescent properties of some pyrazole-based sensors, demonstrating the potential of this class of compounds in developing new analytical tools.

| Pyrazole Sensor Derivative | Target Ion(s) | Fluorescence Response |

| Pyridine-Pyrazole Sensor 8 | Zn²⁺ | ~20-fold increase in fluorescence emission at 480 nm. nih.gov |

| Pyridine-Pyrazole Sensor 9 (with 4-OMe substitution) | Fe³⁺ | ~30-fold increase in fluorescence emission at 465 nm. nih.gov |

| Pyrazolo[3,4-b]quinoline derivative LL1 | Pb²⁺ | Enhanced selectivity upon addition of water. core.ac.uk |

| Pyrazole-containing Boron(III) complexes | N/A | Fluorescence quantum yield up to 4.3% and aggregation-induced emission enhancement. ktu.edu |

This table presents data for related pyrazole compounds to indicate the potential of the this compound scaffold.

Future Directions and Emerging Research Avenues

Exploration of Novel Reaction Pathways and Catalytic Systems

The development of innovative and efficient synthetic routes is a cornerstone of chemical research. For 1-Allyl-1H-pyrazole-4-carbaldehyde, future investigations are likely to focus on novel reaction pathways that are not only high-yielding but also adhere to the principles of green chemistry.

Researchers are increasingly looking towards multicomponent reactions (MCRs) as an environmentally benign approach to synthesize complex molecules in a single step. researchgate.net Future studies could explore one-pot syntheses of this compound derivatives, potentially using greener solvents like water. researchgate.net The use of alternative energy sources such as microwave irradiation and ultrasound is also a promising avenue, as these methods can significantly reduce reaction times and improve yields. nih.gov

Furthermore, the development of novel catalytic systems is anticipated to play a pivotal role. Heterogeneous catalysts, for instance, offer the advantage of easy separation and reusability, contributing to more sustainable chemical processes. researchgate.net Research into catalysts like Amberlyst-70, a non-toxic and cost-effective resin, has already shown promise in the synthesis of other pyrazole (B372694) derivatives and could be adapted for reactions involving this compound. mdpi.com The exploration of metal-based catalysts, including palladium and copper complexes, may also open up new avenues for the functionalization of the pyrazole core. mdpi.com

Design and Synthesis of Advanced Pyrazole-Based Scaffolds with Tunable Properties

The inherent functionalities of this compound make it an ideal starting material for the design and synthesis of advanced molecular scaffolds with tailored properties. The pyrazole nucleus itself is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. nih.govmdpi.com

The allyl group at the N1 position offers a site for a variety of chemical transformations, including but not limited to, addition reactions, metathesis, and polymerization. This could lead to the creation of novel polymers with unique thermal or optical properties. The carbaldehyde group at the C4 position is a versatile handle for constructing a diverse array of derivatives through condensation reactions with various nucleophiles. This opens the door to the synthesis of Schiff bases, hydrazones, and other heterocyclic systems fused to the pyrazole ring, each with potentially distinct biological activities. researchgate.net

Future research will likely focus on creating libraries of this compound derivatives and screening them for a range of applications. This includes their potential as:

Anticancer agents: Pyrazole derivatives have shown significant promise in cancer therapy. mdpi.com

Antimicrobial agents: The development of new antimicrobial compounds is a global health priority, and pyrazole-based compounds have demonstrated notable activity. mdpi.com

Neurodegenerative disease therapeutics: There is growing interest in pyrazole scaffolds for the development of treatments for conditions like Alzheimer's and Parkinson's disease. nih.gov

Agrochemicals: Pyrazoles are already used as herbicides and insecticides, and new derivatives could offer improved efficacy and environmental profiles. lifechemicals.com

The ability to tune the electronic and steric properties of the molecule by modifying the allyl and carbaldehyde groups will be crucial in optimizing its performance in these various applications.

Integrated Computational and Experimental Approaches for Drug Discovery

The synergy between computational modeling and experimental work is revolutionizing the field of drug discovery. eurasianjournals.com For this compound, this integrated approach will be instrumental in accelerating the identification of new therapeutic agents.

Computational techniques such as molecular docking and Density Functional Theory (DFT) calculations can be employed to predict how derivatives of this compound might interact with biological targets. researchgate.net This allows for the rational design of molecules with enhanced binding affinity and selectivity, reducing the time and cost associated with traditional trial-and-error screening. eurasianjournals.com For example, computational studies can help in understanding the structure-activity relationships (SAR) of a series of derivatives, guiding the synthesis of more potent compounds. mdpi.com

Future research will likely see a greater emphasis on:

Virtual screening of large compound libraries derived from the this compound scaffold.